2-(3-methylphenoxy)-N-(5-methyl-1,3-thiazol-2-yl)propanamide
Overview
Description
2-(3-methylphenoxy)-N-(5-methyl-1,3-thiazol-2-yl)propanamide is a useful research compound. Its molecular formula is C14H16N2O2S and its molecular weight is 276.36 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 276.09324893 g/mol and the complexity rating of the compound is 314. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Pharmacological Properties of Similar Compounds
Compounds like thiazolidinediones, which share a core similarity with the thiazolyl part of your compound, have been extensively studied for their wide range of pharmacological activities. Thiazolidinediones, for instance, are known for their antimicrobial, anticancer, and antidiabetic properties. These activities stem from their ability to modulate various biological targets and pathways, offering potential therapeutic applications in treating diseases like diabetes, cancer, and infections. The exploration of these compounds' pharmacological properties has led to the development of new therapeutic agents with improved efficacy and safety profiles (Singh et al., 2022).
Environmental Impact and Safety
The environmental presence and impact of synthetic compounds, including those used in pharmaceuticals and personal care products, have been a growing area of research. Studies have focused on understanding the fate, behavior, and potential ecotoxicological effects of these compounds in aquatic environments. For instance, research on parabens, which share the phenolic group's structural similarity with your compound, has highlighted their ubiquity in surface water and sediments due to their widespread use and continuous introduction into the environment. These studies underline the importance of assessing the environmental impact and safety of chemical compounds used in various applications (Haman et al., 2015).
Molecular Mechanisms and Biological Interactions
Understanding the molecular mechanisms and biological interactions of chemical compounds is crucial for their application in scientific research and therapeutic development. For example, studies on thymol, which, like your compound, contains a methyl group attached to an aromatic ring, have revealed its antioxidant, anti-inflammatory, and antimicrobial properties. These effects are attributed to thymol's ability to modulate signaling pathways, scavenge free radicals, and interact with microbial membranes, demonstrating the compound's potential as a pharmacological agent or dietary supplement for treating various conditions (Meeran et al., 2017).
Properties
IUPAC Name |
2-(3-methylphenoxy)-N-(5-methyl-1,3-thiazol-2-yl)propanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O2S/c1-9-5-4-6-12(7-9)18-11(3)13(17)16-14-15-8-10(2)19-14/h4-8,11H,1-3H3,(H,15,16,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIZGZBRBCLFVDD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OC(C)C(=O)NC2=NC=C(S2)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.36 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.